molecular formula C15H13N3O2S2 B4702638 N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide

N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B4702638
M. Wt: 331.4 g/mol
InChI Key: VBJOYBONSKPGMI-UHFFFAOYSA-N
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Description

N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a synthetic 1,3,4-thiadiazole derivative investigated for its potential as a multi-targeted kinase inhibitor in oncology research. The compound's molecular architecture, featuring the 1,3,4-thiadiazole core substituted with a 4-methoxyphenyl group and a thiophene acetamide moiety, is designed to interact with the ATP-binding sites of key protein kinases. Recent studies on analogous structures suggest this compound exhibits promising inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2) , a primary regulator of tumor angiogenesis. By potently blocking VEGFR-2 mediated signaling pathways, this chemical agent can disrupt the formation of new blood vessels that supply tumors, thereby starving them of oxygen and nutrients. Further research into similar thiadiazole-containing compounds indicates potential for concurrent inhibition of other receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR) , which is frequently overexpressed in various carcinomas. This multi-targeted profile makes it a valuable chemical probe for studying cross-talk in oncogenic signaling networks and for evaluating synergistic anti-proliferative effects in cell-based and in vivo models. Its primary research value lies in the exploration of novel therapeutic strategies aimed at overcoming resistance to single-agent targeted therapies and in elucidating the structure-activity relationships of heterocyclic kinase inhibitors.

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c1-20-11-6-4-10(5-7-11)14-17-18-15(22-14)16-13(19)9-12-3-2-8-21-12/h2-8H,9H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJOYBONSKPGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors, such as thiosemicarbazide and carboxylic acids, under acidic or basic conditions.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions, often using methoxybenzene derivatives and suitable electrophiles.

    Attachment of Thiophen-2-yl Group: The thiophen-2-yl group is attached via cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products

    Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction Products: Amines, alcohols, and other reduced derivatives.

    Substitution Products: Compounds with different functional groups replacing the original groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and antidiabetic agent.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity, fluorescence, and stability.

Mechanism of Action

The mechanism of action of N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position and Bioactivity : The presence of electron-withdrawing groups (e.g., trifluoromethyl in 3g) enhances anticancer potency, as seen in , where 3g showed IC₅₀ = 9 μM against breast cancer cells . The target compound’s thiophene group may similarly modulate kinase interactions but lacks reported activity data.
  • Lipophilicity and Solubility : Compounds with benzylthio or chlorobenzylthio substituents () exhibit higher melting points (160–192°C), suggesting crystalline stability, whereas alkylthio groups (e.g., ethylthio in ) reduce melting points .
  • Synthetic Accessibility : Yields for thiadiazole derivatives range from 55% to 88%, depending on substituent complexity. For example, benzylthio derivatives () achieve 88% yield due to favorable reaction kinetics .

Molecular Interactions and Docking Studies

  • π-π Stacking and Hydrogen Bonding : Docking studies () highlight the importance of π-π interactions between aromatic substituents (e.g., 4-methoxyphenyl) and hydrophobic kinase pockets. The target compound’s methoxy and thiophene groups are poised for similar interactions .
  • Salt-Bridge Formation : Charged residues in Akt and Src kinases may interact with sulfanyl or acetamide groups, as seen in and .

Q & A

Q. What are the standard synthetic routes for synthesizing N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves a multi-step process:
  • Step 1 : Formation of the 1,3,4-thiadiazole ring via cyclization reactions (e.g., using thiosemicarbazides with carboxylic acid derivatives under acidic conditions).
  • Step 2 : Introduction of the 4-methoxyphenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling) .
  • Step 3 : Acylation of the thiadiazole core with thiophene-2-yl acetic acid chloride in solvents like DMF or dichloromethane, optimized at 60–80°C .
    Characterization :
  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups).
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺).
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-N stretch at ~1540 cm⁻¹) .

Q. Which spectroscopic techniques are critical for structural validation, and what key peaks should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : Focus on aromatic protons (δ 6.8–7.5 ppm for thiophene and methoxyphenyl groups) and acetamide carbonyl (δ ~170 ppm) .
  • IR : Key bands include C=O (amide I, ~1650 cm⁻¹), N-H bending (~1608 cm⁻¹), and C-S (thiadiazole, ~690 cm⁻¹) .
  • High-Resolution MS (HRMS) : Confirm exact mass (e.g., calculated vs. observed [M+H]⁺).
Spectroscopic Data Example
IR (KBr, cm⁻¹) : 3337 (NH₂), 1653 (C=O), 1541 (C=N)
¹H NMR (DMSO-d₆, δ ppm) : 3.85 (s, OCH₃), 7.25–7.55 (thiophene protons)
HRMS : m/z 388.0821 [M+H]⁺ (calculated: 388.0818)
Adapted from .

Q. How does solubility in common solvents impact in vitro assay design?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO or ethanol. For biological assays:
  • Prepare stock solutions in DMSO (<1% final concentration to avoid cytotoxicity).
  • Use polar aprotic solvents (e.g., acetonitrile) for HPLC analysis. Solubility parameters (e.g., logP ~2.8) should guide formulation .

Q. What are the recommended purity thresholds for biological testing, and how are impurities identified?

  • Methodological Answer : Aim for ≥95% purity via HPLC (C18 column, acetonitrile/water gradient). Detect impurities using:
  • LC-MS : Identify by-products (e.g., unreacted intermediates).
  • TLC : Monitor reaction progress (hexane:ethyl acetate, 3:1) .

Q. How can researchers validate the stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Incubate in buffers (pH 1–10) at 37°C for 24–72 hours.
  • Analyze degradation via HPLC. Thiadiazole rings are typically stable, but acetamide hydrolysis may occur under extreme pH .

Advanced Research Questions

Q. How can contradictory bioactivity data between this compound and structural analogs be resolved?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) and compare IC₅₀ values.
  • Target Engagement Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to hypothesized targets (e.g., kinases or GPCRs).
  • Meta-Analysis : Cross-reference bioactivity datasets from public repositories (e.g., ChEMBL) to identify outliers .

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., COX-2 or EGFR). Prioritize docking poses with hydrogen bonds to thiadiazole sulfur or acetamide carbonyl.
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields).
  • Pharmacophore Mapping : Identify critical features (e.g., hydrophobic thiophene, hydrogen-bond acceptor thiadiazole) .

Q. How can metabolic stability be improved without compromising potency?

  • Methodological Answer :
  • Prodrug Design : Mask polar groups (e.g., esterify acetamide) to enhance membrane permeability.
  • Isotopic Labeling : Use ¹⁴C or ³H isotopes for metabolic pathway tracing.
  • Cytochrome P450 Inhibition Assays : Identify metabolic hotspots (e.g., thiophene oxidation) and introduce blocking groups (e.g., methyl substituents) .

Q. What experimental designs mitigate off-target effects in cell-based assays?

  • Methodological Answer :
  • CRISPR-Cas9 Knockout : Validate target specificity by comparing wild-type vs. knockout cell lines.
  • High-Content Screening (HCS) : Use multi-parameter readouts (e.g., cell cycle, apoptosis) to detect pleiotropic effects.
  • Counter-Screening : Test against unrelated targets (e.g., serotonin receptors) to rule out promiscuity .

Q. How do reaction conditions influence regioselectivity during thiadiazole ring formation?

  • Methodological Answer :
  • Temperature Control : Lower temperatures (0–5°C) favor 1,3,4-thiadiazole over 1,2,4-isomers.
  • Catalyst Screening : Use ZnCl₂ or PTSA to enhance cyclization efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve yields by stabilizing intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide

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